Cas no 1153978-92-7 (Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)
![Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]- structure](https://ja.kuujia.com/scimg/cas/1153978-92-7x500.png)
Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]- 化学的及び物理的性質
名前と識別子
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- Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-
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- インチ: 1S/C12H14BrN3O2/c1-16-7-9(6-15-16)14-5-8-3-10(13)12(17)11(4-8)18-2/h3-4,6-7,14,17H,5H2,1-2H3
- InChIKey: PBCHRBVBGXRXPN-UHFFFAOYSA-N
- ほほえんだ: C1(O)=C(OC)C=C(CNC2=CN(C)N=C2)C=C1Br
Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58547-1.0g |
2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol |
1153978-92-7 | 1g |
$857.0 | 2023-06-08 | ||
Enamine | EN300-58547-5.0g |
2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol |
1153978-92-7 | 5g |
$2485.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052714-1g |
2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol |
1153978-92-7 | 95% | 1g |
¥4200.0 | 2023-03-01 | |
Enamine | EN300-58547-0.5g |
2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol |
1153978-92-7 | 0.5g |
$823.0 | 2023-06-08 | ||
Enamine | EN300-58547-2.5g |
2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol |
1153978-92-7 | 2.5g |
$1680.0 | 2023-06-08 | ||
Enamine | EN300-58547-0.05g |
2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol |
1153978-92-7 | 0.05g |
$719.0 | 2023-06-08 | ||
Ambeed | A1113807-1g |
2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol |
1153978-92-7 | 95% | 1g |
$612.0 | 2024-04-26 | |
Enamine | EN300-58547-0.1g |
2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol |
1153978-92-7 | 0.1g |
$755.0 | 2023-06-08 | ||
Enamine | EN300-58547-0.25g |
2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol |
1153978-92-7 | 0.25g |
$789.0 | 2023-06-08 | ||
Enamine | EN300-58547-10.0g |
2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol |
1153978-92-7 | 10g |
$3683.0 | 2023-06-08 |
Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]- 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-に関する追加情報
Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]- (CAS No. 1153978-92-7): A Comprehensive Overview
Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-, identified by its CAS number 1153978-92-7, is a complex organic compound with significant potential in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a subject of intense interest among chemists and biologists. The structural features of this molecule, particularly its aromatic ring system and functional groups, contribute to its unique chemical properties and reactivity.
The molecular structure of Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]- consists of a benzene ring substituted with various functional groups. The presence of a bromine atom at the 2-position and a methoxy group at the 6-position introduces electrophilic and nucleophilic centers, respectively, which can participate in various chemical reactions. Additionally, the amino group connected to a methyl-substituted pyrazole ring at the 4-position adds another layer of complexity to its reactivity. This arrangement of functional groups makes the compound a versatile intermediate in organic synthesis and a potential candidate for drug discovery.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their applications in pharmaceuticals. The pyrazole moiety, in particular, has been extensively studied due to its presence in numerous bioactive natural products and synthetic drugs. The incorporation of a methyl-substituted pyrazole ring into the structure of Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]- enhances its potential as a pharmacophore. Studies have shown that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]- involves multiple steps, each requiring careful optimization to ensure high yield and purity. The bromination and methylation reactions are critical steps that introduce the essential functional groups into the benzene ring. Subsequent coupling reactions with the methyl-substituted pyrazole amine derivative complete the synthesis. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
The chemical properties of this compound make it an attractive candidate for further exploration in medicinal chemistry. The presence of both electrophilic and nucleophilic centers allows for diverse modifications, enabling the creation of libraries of derivatives with tailored biological activities. Computational methods have been increasingly used to predict the binding affinity and pharmacokinetic properties of such compounds before they are synthesized in the laboratory. This approach helps in identifying promising candidates for further experimental validation.
Recent research has highlighted the potential of Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]- as an intermediate in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in generating derivatives that target specific enzymes involved in inflammatory pathways. The pyrazole moiety has been shown to interact with heme-containing proteins, which are key targets in many diseases. By modulating these interactions, researchers aim to develop new treatments for conditions such as arthritis and other inflammatory disorders.
The compound's structural features also make it suitable for investigating mechanisms of drug action. Through structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into how this molecule interacts with biological targets at the molecular level. These studies not only provide a better understanding of its mode of action but also guide the design of more effective derivatives.
In addition to its pharmaceutical applications, Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]- has potential uses in materials science. Its ability to undergo various chemical modifications makes it a valuable building block for synthesizing polymers and other advanced materials. These materials could find applications in areas such as electronics, coatings, and biodegradable plastics.
The future prospects for this compound are promising, with ongoing research aimed at expanding its applications. Collaborative efforts between academia and industry are essential to translate laboratory findings into practical applications. By leveraging cutting-edge technologies and innovative methodologies, scientists can unlock the full potential of Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yll)amino]methyl]- in various fields.
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